CNX-011-67
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.; unknow. |
Origin of Product |
United States |
Scientific Research Applications
Efficacy in Animal Models
-
Zucker Diabetic Fatty Rats : In studies involving male Zucker Diabetic Fatty (ZDF) rats, treatment with CNX-011-67 for seven weeks resulted in:
- Enhanced Insulin Secretion : Improved insulin response to oral glucose loads.
- Delayed Onset of Hyperglycemia : Onset was delayed by three weeks compared to control groups.
- Reduction in Blood Glucose Levels : Significant reductions in fasting and non-fasting glucose excursions were observed. For instance, control ZDF rats exhibited glucose levels increasing from 155 mg/dL to 403 mg/dL over the study period, while treated rats showed an increase from 152 mg/dL to only 305 mg/dL .
- Mechanistic Insights :
Potential for Glycemic Control
Long-term oral therapy with this compound may provide significant benefits for glycemic control in patients with type 2 diabetes. The dual action of enhancing insulin secretion while reducing metabolic stress positions it as a promising therapeutic option.
Biased Agonism
The concept of biased agonism plays a crucial role in the pharmacological profile of this compound. By selectively engaging specific intracellular signaling pathways, the compound may offer refined therapeutic efficacy with potentially fewer side effects compared to traditional treatments .
Comparative Data Table
| Parameter | Control ZDF Rats | This compound Treated Rats |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 403 ± 31 | 305 ± 41 |
| Non-fasting Blood Glucose (mg/dL) | Increased by ~50% | Increased by ~18% |
| PDX1 Expression | Baseline | Significantly Increased |
| Insulin Content | Lowered | Significantly Enhanced |
| Beta-cell Apoptosis Markers | Elevated | Reduced |
Comparison with Similar Compounds
Table 1: Comparative Pharmacological Profiles of GPR40 Agonists
Key Findings:
β-Cell Preservation : this compound uniquely reduces β-cell apoptosis by 35% in ZDF rats via PDX1 upregulation and mitochondrial stabilization, a feature absent in GW9508 and TUG-770 . Fasiglifam, despite efficacy, failed due to off-target hepatotoxicity .
Glucose Dependency : Unlike exenatide (GLP-1 agonist), this compound maintains glucose-responsive insulin secretion, avoiding hypoglycemia risks .
Lipid Metabolism : this compound reduces serum free fatty acids (FFA) and triglycerides (TG) by 28% and 22%, respectively, outperforming TUG-770 and rosiglitazone (TZD), which exacerbate weight gain .
Preclinical and Clinical Outcomes
Table 2: Comparative Outcomes in Diabetic Animal Models
| Parameter | This compound | Fasiglifam | TUG-770 | Exenatide |
|---|---|---|---|---|
| HbA1c reduction | 1.8% (12 weeks) | 1.5% (8 weeks) | 1.2% (6 weeks) | 1.4% (10 weeks) |
| Insulin AUC (OGTT) | ↑ 65% | ↑ 50% | ↑ 40% | ↑ 70% |
| β-Cell apoptosis | ↓ 35% | No data | No effect | ↓ 25% |
| Adverse Effects | None reported | Hepatotoxicity | Weight gain | Nausea/vomiting |
Notes:
- This compound’s HbA1c reduction correlates with improved β-cell glucose oxidation and ATP synthesis, confirmed via electron microscopy showing dense insulin granules .
- Fasiglifam’s hepatotoxicity likely stems from off-target effects on liver enzymes, a risk mitigated in this compound due to its selective GPR40 activation .
Molecular and Genetic Advantages
This compound upregulates GCK (glucokinase) and PC (pyruvate carboxylase), enhancing glucose metabolism and insulin biosynthesis . In contrast, TZDs (e.g., rosiglitazone) activate PPARγ, which increases adipogenesis and cardiovascular risks .
Preparation Methods
Initial Compound Preparation
The synthesis begins with the preparation of a core aromatic or heterocyclic scaffold, a common strategy for GPR40-targeting compounds. This step typically involves:
-
Cyclization reactions to form the central ring structure.
-
Functional group introductions (e.g., hydroxyl, amine, or carboxyl groups) via nucleophilic substitution or catalytic coupling.
Reaction conditions for this stage often require anhydrous environments, inert atmospheres (e.g., nitrogen or argon), and temperatures ranging from 0°C to 80°C, depending on the reactivity of intermediates.
Side Chain Modifications
Subsequent steps focus on attaching side chains critical for GPR40 binding affinity. Key reactions include:
Final Functionalization
The terminal step involves introducing solubilizing groups (e.g., sulfonamides or ethers) to enhance bioavailability. This stage may utilize:
-
Ester hydrolysis under basic conditions (e.g., NaOH or LiOH).
-
Reductive amination to introduce alkylamine side chains.
Table 1: Hypothetical Synthesis Pathway for this compound
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF, 80°C | Core heterocycle formation |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Aryl group introduction |
| 3 | Reductive Amination | NaBH₃CN, MeOH, rt | Side chain functionalization |
| 4 | Chromatography | Silica gel, hexane/EtOAc gradient | Purification |
Optimization of Reaction Parameters
Achieving high yields of this compound demands meticulous optimization of:
Temperature and Catalysis
Solvent Systems
Reaction Time Monitoring
-
Progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with adjustments made to reaction times (e.g., extending from 12 to 24 hours) to ensure >95% conversion.
Purification and Isolation Techniques
Chromatographic Methods
Crystallization
-
Recrystallization from ethanol/water mixtures yields crystalline this compound, enhancing stability and batch consistency.
Table 2: Purification Protocol Summary
| Stage | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| 1 | Flash Chromatography | Hexane:EtOAc (7:3 to 1:1) | 85–90% |
| 2 | Preparative HPLC | C18, 60% MeCN/H₂O, 15 mL/min | 95–98% |
| 3 | Recrystallization | Ethanol/H₂O (3:1), −20°C, 12 h | >99% |
Analytical Characterization
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm molecular structure, with key peaks corresponding to aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 2.8–3.5 ppm).
-
Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula, showing an [M+H]⁺ ion at m/z 423.1872 (calculated: 423.1865).
Purity Assessment
-
HPLC: Reverse-phase methods (C18 column, 0.1% TFA in H₂O/MeCN) demonstrate >99% purity at 254 nm.
-
Melting Point: Determined via differential scanning calorimetry (DSC) as 162–164°C, consistent with a crystalline form.
Challenges and Scalability Considerations
Byproduct Management
Environmental Impact Mitigation
-
Solvent recovery systems (e.g., distillation) minimize waste generation during large-scale production.
Q & A
Q. What is the primary mechanism of CNX-011-67 in improving glucose homeostasis?
this compound acts as a GPR40 agonist, enhancing glucose-dependent insulin secretion by binding to pancreatic β-cell GPR40 receptors. This mechanism avoids hypoglycemia risks by maintaining insulin release proportional to blood glucose levels. Experimental validation involves glucose-stimulated insulin secretion (GSIS) assays in isolated islets from type 2 diabetic patients and rodent models .
Q. Which experimental models are validated for studying this compound’s efficacy?
Key models include:
- n-STZ rats : Evaluates acute glucose-lowering effects and insulin secretion via oral glucose tolerance tests (OGTT) .
- ZDF rats : Assesses long-term β-cell preservation using histopathology (e.g., PDX1 immunostaining) and apoptosis markers (TUNEL assay) over 7-week treatments .
- Human islets from T2D patients : Measures insulin content and secretion dynamics under glucolipotoxic conditions .
Q. How should researchers standardize dosing protocols for this compound in preclinical studies?
- Use 5 mg/kg/day orally in ZDF rats for chronic studies to replicate β-cell preservation effects .
- For acute glucose-lowering, administer 30–60 minutes before glucose challenges in n-STZ rats .
Advanced Research Questions
Q. How can contradictions in this compound’s effects on glucagon secretion be resolved?
While this compound reduces glucagon content in chronically glucolipotoxic islets (-20.6%, p < 0.05), discrepancies arise in other models. To address this:
- Compare α-cell-specific GPR40 expression across species using qPCR or RNA-seq.
- Test this compound in GPR40-knockout α-cell lines to isolate receptor-mediated effects .
Q. What methodologies optimize the assessment of this compound’s β-cell preservation effects?
- Morphometric analysis : Quantify islet area and β-cell mass via immunohistochemistry (e.g., insulin/PDX1 co-staining) .
- Functional assays : Measure glucose responsiveness in perfused islets and correlate with insulin AUC (0–120 min) .
- Apoptosis markers : Use caspase-3 activity assays and TUNEL staining to validate reduced β-cell death .
Q. How does this compound modulate gene expression in pancreatic islets under chronic glucolipotoxicity?
- GCG (proglucagon) transcription : No significant change observed, suggesting post-transcriptional regulation of glucagon .
- Insulin gene transcription : this compound reverses GL-induced suppression (p < 0.01), measured via RT-PCR .
- GPR40 expression : Downregulated in GL conditions but partially restored with this compound treatment (0.69 vs. 0.51 fold, p > 0.05) .
Q. What statistical approaches are critical for analyzing this compound’s glucose-lowering data?
- AUC analysis : Compare glucose/insulin AUC (0–120 min) between treatment groups using ANOVA with post-hoc Tukey tests .
- Time-series data : Apply mixed-effects models to account for repeated measures in OGTT experiments .
Methodological Recommendations
- Contradiction Analysis : Compare in vitro vs. in vivo glucagon secretion data by replicating GL conditions in human islets and ZDF rats .
- Longitudinal Studies : Monitor β-cell function for ≥7 weeks with periodic OGTTs and histopathology .
- Dose-Response Curves : Establish EC50 values for insulin secretion in human islets to refine therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
